molecular formula C6H13ClF3N B2793707 3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hcl CAS No. 2503206-36-6

3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hcl

Cat. No. B2793707
CAS RN: 2503206-36-6
M. Wt: 191.62
InChI Key: PEUBYEUFCLLHJQ-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hcl” is a chemical compound with the molecular formula C6H13ClF3N . It’s a derivative of propan-1-amine where three hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H12F3N.ClH/c1-5(2,4-10-3)6(7,8)9;/h10H,4H2,1-3H3;1H . This indicates that the molecule consists of a propyl group with three fluorine atoms attached to the terminal carbon atom, and a trimethylamine group attached to the second carbon atom .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hcl is not well understood, but it is believed to function as a Lewis acid catalyst in many reactions. This compound can also act as a nucleophile in certain reactions, such as the addition of this compound to aldehydes and ketones.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not have any significant effects on cell viability or proliferation.

Advantages and Limitations for Lab Experiments

3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hcl has several advantages as a reagent in lab experiments, including its high reactivity, stability, and low toxicity. However, this compound can be expensive and difficult to synthesize in large quantities. Additionally, this compound may not be suitable for certain reactions due to its specific chemical properties.

Future Directions

There are several potential future directions for research involving 3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hcl. One area of interest is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the use of this compound as a chiral auxiliary in the synthesis of complex organic molecules. Additionally, this compound may have potential applications in drug discovery and development, particularly in the design of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hcl involves several steps, including the reaction of 3,3,3-trifluoroacetone with trimethylamine, followed by the addition of hydrogen chloride. The yield of this compound can be improved by optimizing reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hcl has been used in a variety of scientific research applications, including organic synthesis, asymmetric synthesis, and drug discovery. This compound is a versatile reagent that can be used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also a useful chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

Safety and Hazards

The safety data sheet for a similar compound, methyl(3,3,3-trifluoro-2,2-dimethylpropyl)amine hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,3,3-trifluoro-N,2,2-trimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-5(2,4-10-3)6(7,8)9;/h10H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUBYEUFCLLHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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